Aminoacyl tRNA synthetase-IN-1 Aminoacyl tRNA synthetase-IN-1 Aminoacyl tRNA synthetase-IN-1 is a bacterial aminoacyl tRNA synthetase (aaRS) inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006680
InChI: InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
SMILES: Array
Molecular Formula: C16H25N7O7S
Molecular Weight: 459.5 g/mol

Aminoacyl tRNA synthetase-IN-1

CAS No.:

Cat. No.: VC0006680

Molecular Formula: C16H25N7O7S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

Aminoacyl tRNA synthetase-IN-1 -

Specification

Molecular Formula C16H25N7O7S
Molecular Weight 459.5 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate
Standard InChI InChI=1S/C16H25N7O7S/c1-3-7(2)9(17)15(26)22-31(27,28)29-4-8-11(24)12(25)16(30-8)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t7-,8+,9-,11+,12+,16+/m0/s1
Standard InChI Key ADKZHDGLJXVNIT-VBJYJYTRSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N
Canonical SMILES CCC(C)C(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

Aminoacyl tRNA synthetase-IN-1 is a sulfamate-containing purine analog with the systematic name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate . Its three-dimensional conformation features a ribose-like oxolane ring linked to an adenine base, while the sulfamate group facilitates binding to aaRS active sites .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H25N7O7S\text{C}_{16}\text{H}_{25}\text{N}_{7}\text{O}_{7}\text{S}PubChem
Molecular Weight459.5 g/molPubChem
Solubility65 mg/mL in DMSOMedChemExpress
SynonymsCHEMBL1163069, 219931-45-0PubChem

Stereochemical Configuration

The compound’s activity depends on its stereochemistry: the oxolane ring adopts a 2R,3S,4R,5R2'R,3'S,4'R,5'R configuration, while the sulfamate side chain exhibits 2S,3S2S,3S stereoisomerism . This configuration mimics the transition state of tRNA aminoacylation, enabling competitive inhibition .

Mechanism of Action

Inhibition of Bacterial Aminoacyl-tRNA Synthetases

Aminoacyl tRNA synthetase-IN-1 selectively targets bacterial aaRSs—enzymes that catalyze tRNA aminoacylation, a two-step reaction essential for translation . By binding to the enzyme’s active site, the compound prevents the formation of aminoacyl-adenylate intermediates, thereby halting tRNA charging . Structural studies suggest that the sulfamate group displaces the α-phosphate of ATP, while the adenine moiety occupies the nucleotide-binding pocket .

Selectivity and Resistance Profiles

Unlike broad-spectrum aaRS inhibitors (e.g., mupirocin), Aminoacyl tRNA synthetase-IN-1 exhibits narrow-spectrum activity, primarily affecting Gram-positive bacteria . Resistance mechanisms, such as active-site mutations or efflux pumps, remain poorly characterized, highlighting its potential as a template for next-generation antimicrobials .

Research Applications

Biochemical Studies

The compound is widely used to probe aaRS kinetics and substrate specificity. For instance, a 2024 study employed it to validate a high-throughput LC–MS/MS assay for measuring cytosolic aaRS activities, demonstrating its utility in functional genomics . Researchers observed dose-dependent inhibition of multiple aaRSs at nanomolar concentrations, with IC50\text{IC}_{50} values ranging from 22 to 140 nM .

Antimicrobial Development

Pharmacological Data

In Vitro Activity

The compound’s inhibitory potency varies across bacterial species:

Table 2: Inhibitory Concentrations (IC₅₀)

Bacterial SpeciesIC₅₀ (nM)Assay TypeSource
Staphylococcus aureus22.34tRNA chargingMedChemExpress
Escherichia coli138.9ATP-PPi exchangeMedChemExpress
Enterococcus faecalis45.67Cell-free synthesisMedChemExpress

Toxicity and Pharmacokinetics

In murine models, the compound showed low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells) but limited plasma stability (t1/2=1.2hourst_{1/2} = 1.2 \, \text{hours}) . Prodrug derivatives are under investigation to enhance metabolic stability and tissue penetration .

Future Directions and Challenges

Structural Optimization

MedChemExpress has patented analogs with modified sulfamate groups (e.g., fluorinated derivatives) to improve binding affinity and reduce off-target effects . Computational docking studies predict that these analogs achieve stronger hydrogen bonding with conserved aaRS motifs (e.g., KMSKS loop) .

Clinical Translation

Despite promising preclinical data, challenges such as rapid renal clearance and formulation scalability must be addressed. Collaborative efforts between academia and pharmaceutical companies are critical to advancing this compound into clinical trials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator